Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-: is a heterocyclic aromatic organic compound with the molecular formula C10H15N2 This compound is characterized by a pyridinium ring substituted with a 1-methyl-2-pyrrolidinyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the ring closure reaction of a compound containing both pyridine and pyrrolidine moieties . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the pyridinium and pyrrolidinyl groups, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyridinium N-oxide derivatives, while reduction can yield pyrrolidine-substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- has a wide range of applications in scientific research . Some of the key areas include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
- Pyridinium, 1-methyl-3-carbamidopyridinium
- Pyridinium, 1-methyl-4-carbamidopyridinium
- Pyridinium, 1-methyl-3,4-dicarbamidopyridinium
Comparison: Compared to these similar compounds, Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- is unique due to its specific substitution pattern and the presence of the pyrrolidinyl group
Eigenschaften
CAS-Nummer |
85805-66-9 |
---|---|
Molekularformel |
C11H17N2+ |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium |
InChI |
InChI=1S/C11H17N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1/t11-/m0/s1 |
InChI-Schlüssel |
HIOROZIUERMMRQ-NSHDSACASA-N |
Isomerische SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)C |
Kanonische SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.